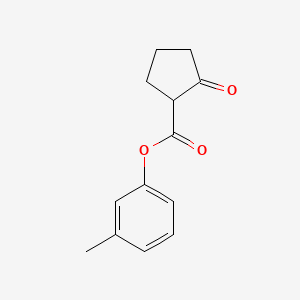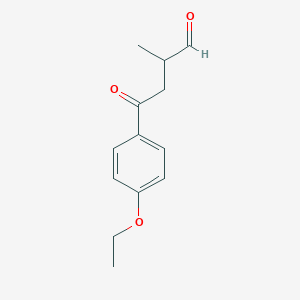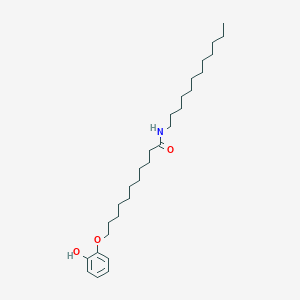![molecular formula C17H19N B12540152 (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine CAS No. 652984-82-2](/img/structure/B12540152.png)
(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a phenyl group and a substituted phenyl group connected through an imine linkage
Preparation Methods
The synthesis of (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine can be achieved through several synthetic routes. One common method involves the condensation of aniline derivatives with aldehydes or ketones under acidic or basic conditions. For instance, the reaction between 4-isopropylaniline and benzaldehyde in the presence of an acid catalyst can yield the desired imine compound. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions include oximes, amines, and substituted aromatic compounds.
Scientific Research Applications
(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine involves its interaction with specific molecular targets. The imine group can act as a nucleophile, participating in various biochemical pathways. It can form reversible covalent bonds with enzymes, modulating their activity. The phenyl groups may also contribute to the compound’s binding affinity to certain receptors, influencing its biological effects.
Comparison with Similar Compounds
(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine can be compared with similar compounds such as:
Phenylacetone: Both compounds contain a phenyl group, but phenylacetone has a ketone functional group instead of an imine.
Benzyl methyl ketone: Similar to phenylacetone, it has a ketone group and is used in the synthesis of various organic compounds.
1-Phenylpropan-2-one: This compound also contains a phenyl group and a ketone functional group, making it structurally similar to phenylacetone
Properties
CAS No. |
652984-82-2 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-phenyl-N-(4-propan-2-ylphenyl)ethanimine |
InChI |
InChI=1S/C17H19N/c1-13(2)15-9-11-17(12-10-15)18-14(3)16-7-5-4-6-8-16/h4-13H,1-3H3 |
InChI Key |
GSNIZJUSDAIEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


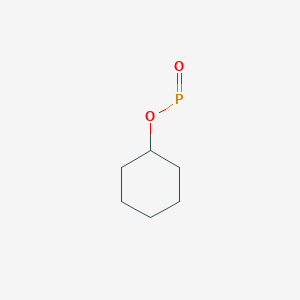
![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)


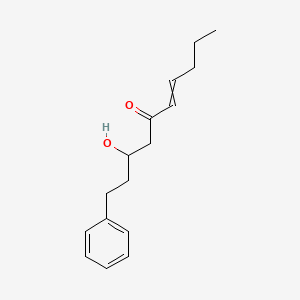

![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
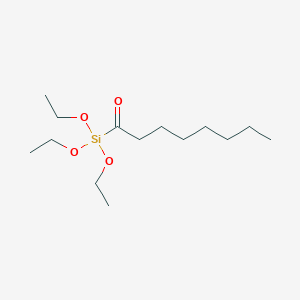
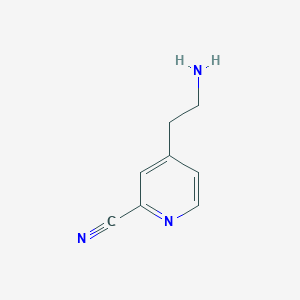
![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
